molecular formula C16H15I2NO3 B14745741 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine CAS No. 80248-14-2

3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

Cat. No.: B14745741
CAS No.: 80248-14-2
M. Wt: 523.10 g/mol
InChI Key: VLTNXXZNHLIABH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the 3 and 5 positions.

The introduction of the 3-methylphenyl group can be accomplished through an etherification reaction. This involves reacting the iodinated tyrosine with 3-methylphenol in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding hydroxy derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran; ambient temperature.

    Substitution: Sodium azide, thiourea; solvent such as dimethylformamide; elevated temperature.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Azido or thiourea derivatives.

Scientific Research Applications

3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modulating enzyme activity and as a probe for investigating protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of thyroid disorders.

    Industry: Utilized in the development of novel materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, its iodine atoms can interact with thyroid hormone receptors, affecting thyroid hormone synthesis and metabolism. Additionally, the compound’s phenyl group can engage in hydrophobic interactions with protein targets, altering their conformation and function.

Comparison with Similar Compounds

3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can be compared with other iodinated tyrosine derivatives, such as:

    3,5-Diiodo-L-tyrosine: Lacks the 3-methylphenyl group, resulting in different chemical properties and biological activities.

    3-Iodo-L-tyrosine: Contains only one iodine atom, leading to distinct reactivity and applications.

    3,5-Diiodo-O-(4-methoxyphenyl)-L-tyrosine:

The presence of the 3-methylphenyl group in this compound imparts unique properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

80248-14-2

Molecular Formula

C16H15I2NO3

Molecular Weight

523.10 g/mol

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid

InChI

InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1

InChI Key

VLTNXXZNHLIABH-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.